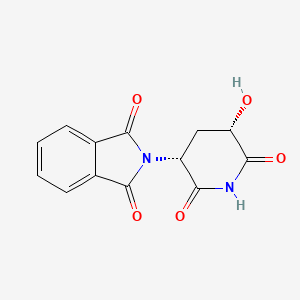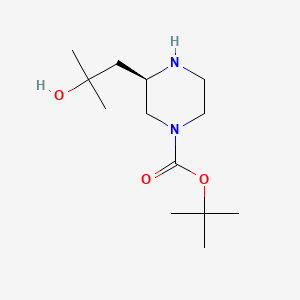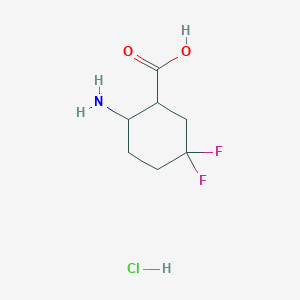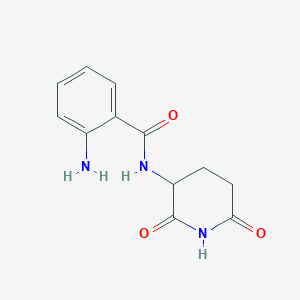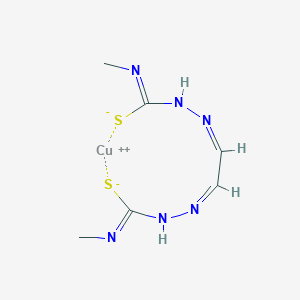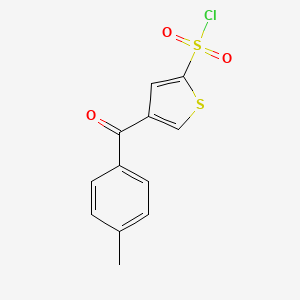
4-(4-Methylbenzoyl)thiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylbenzoyl)thiophene-2-sulfonyl chloride is a chemical compound characterized by its unique structure, which includes a thiophene ring substituted with a 4-methylbenzoyl group and a sulfonyl chloride group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylbenzoyl)thiophene-2-sulfonyl chloride typically involves the following steps:
Thiophene Derivative Synthesis: Starting with thiophene, various derivatives can be synthesized through electrophilic substitution reactions.
Benzoylation: The thiophene derivative undergoes benzoylation to introduce the 4-methylbenzoyl group. This can be achieved using 4-methylbenzoyl chloride in the presence of a base such as pyridine.
Sulfonylation: The benzoylated thiophene is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylbenzoyl)thiophene-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of thiophene derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, typically in the presence of a base.
Major Products Formed:
Sulfonyl Chlorides: Oxidation can yield sulfonyl chlorides, which are useful intermediates in organic synthesis.
Sulfonic Acids: Further oxidation can produce sulfonic acids, which have applications in detergents and pharmaceuticals.
Substitution Products: Nucleophilic substitution can lead to the formation of amides, esters, and other derivatives.
Scientific Research Applications
4-(4-Methylbenzoyl)thiophene-2-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(4-Methylbenzoyl)thiophene-2-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the type of reaction being performed.
Comparison with Similar Compounds
4-(4-Methylbenzoyl)thiophene-2-sulfonyl chloride is similar to other thiophene derivatives and sulfonyl chlorides, but it has unique properties due to the presence of the 4-methylbenzoyl group. Some similar compounds include:
Thiophene-2-sulfonyl chloride: Lacks the 4-methylbenzoyl group.
4-Methylbenzoyl chloride: Lacks the thiophene ring and sulfonyl chloride group.
Benzoyl chloride: Lacks the thiophene ring and the methyl group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C12H9ClO3S2 |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
4-(4-methylbenzoyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C12H9ClO3S2/c1-8-2-4-9(5-3-8)12(14)10-6-11(17-7-10)18(13,15)16/h2-7H,1H3 |
InChI Key |
IQSMNEYKIQOIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B15358790.png)
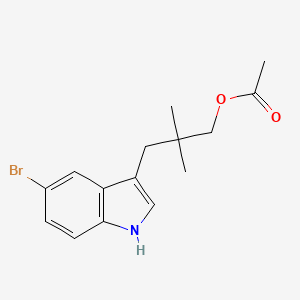

![tert-butyl N-[[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]carbamate](/img/structure/B15358826.png)

